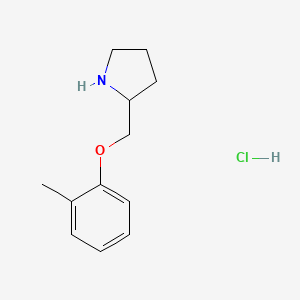

2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Drug Discovery

The importance of the pyrrolidine scaffold in modern drug discovery is multifaceted. nbinno.com One of its most significant attributes is its three-dimensional, non-planar structure, which provides an excellent platform for creating complex and specific molecular shapes. nih.govresearchgate.net This "pseudorotation" property allows for greater exploration of the pharmacophore space compared to flat, aromatic rings. nih.govdntb.gov.ua The stereochemistry of the pyrrolidine ring is also a critical feature; the presence of chiral centers allows for the synthesis of different stereoisomers, which can exhibit vastly different biological activities and binding modes to target proteins. nih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring the Pyrrolidine Scaffold

| Drug Name | Therapeutic Area/Class |

|---|---|

| Captopril | Antihypertensive nih.gov |

| Clemastine | Antihistaminic nih.gov |

| Clindamycin | Antibacterial nih.gov |

| Anisomycin | Antibiotic nih.gov |

| Rolipram | Antidepressant nih.gov |

| Bepridil | Antihypertensive nih.gov |

| Daridorexant | Insomnia Treatment nih.gov |

| Pacritinib | JAK-2 Inhibitor nih.gov |

Overview of Phenoxymethyl (B101242) Moieties in Bioactive Chemical Entities

The phenoxymethyl moiety, which consists of a phenyl ring connected via an oxygen atom to a methyl group, is a significant pharmacophore in medicinal chemistry. nih.gov Its incorporation into a molecular structure can have a profound impact on the compound's biological activity and pharmacokinetic profile. nih.gov The phenoxy group can influence factors such as binding affinity to target receptors, metabolic stability, and absorption characteristics.

A classic example illustrating the importance of the phenoxymethyl group is phenoxymethylpenicillin, commonly known as Penicillin V. nih.govdrugbank.com This antibiotic is a phenoxymethyl analog of Penicillin G. drugbank.com The key advantage conferred by the phenoxymethyl side chain is its stability in acidic environments, which allows the drug to be administered orally. nih.gov The bactericidal activity of Penicillin V stems from its ability to inhibit the synthesis of the bacterial cell wall. nih.govpharmacompass.com The phenoxy group itself is a crucial component of many modern drugs, acting as a privileged scaffold in its own right and being found in antiviral agents, prostate relievers, and enzyme inhibitors. nih.gov

Research Rationale for Investigating 2-(2-Methylphenoxymethyl)pyrrolidine Hydrochloride

The scientific rationale for synthesizing and investigating a specific compound like this compound lies at the intersection of established medicinal chemistry principles and the quest for novel bioactive agents. The design of this molecule represents a logical combination of two pharmacologically significant scaffolds: the pyrrolidine ring and a modified phenoxymethyl group.

The synthesis of new pyrrolidine derivatives is a major focus of research aimed at discovering compounds with unique biological activities. nih.gov It is well-established that the nature and position of substituents on the pyrrolidine ring are critical determinants of a compound's pharmacological effect. nih.gov For example, research on various 2-substituted pyrrolidine derivatives has led to the identification of potent enzyme inhibitors. nih.govnih.gov

By combining the pyrrolidine scaffold with a phenoxymethyl moiety, researchers aim to create hybrid molecules that may exhibit novel biological properties. The addition of a methyl group at the 2-position of the phenyl ring (ortho-position) in this compound is a deliberate structural modification. This methyl group introduces specific steric and electronic effects that can alter how the molecule interacts with biological targets compared to an unsubstituted phenoxymethyl analogue. This type of targeted molecular modification is central to structure-activity relationship (SAR) studies, which seek to understand how a molecule's chemical structure relates to its biological activity. openaccessjournals.com The ultimate goal of such research is to identify new lead compounds that could be developed into future therapeutics. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-methylphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKYOGLTIAZLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-12-8 | |

| Record name | Pyrrolidine, 2-[(2-methylphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereochemical Considerations in 2 2 Methylphenoxymethyl Pyrrolidine Hydrochloride Research

Importance of Stereochemistry in Pyrrolidine-Containing Bioactive Compounds

The significance of stereochemistry in pyrrolidine-containing compounds is underscored by the potential for multiple stereogenic centers within the five-membered ring. nih.gov A pyrrolidine (B122466) ring can have up to four stereocenters, potentially leading to as many as 16 different stereoisomers. nih.gov These stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), can exhibit vastly different biological profiles. biomedgrid.comwikipedia.org

The differential activity of stereoisomers arises from their interactions with enantioselective biological targets. nih.govresearchgate.net Since biological molecules like amino acids and sugars are chiral, they create a chiral environment where stereoisomers of a drug can bind with varying affinities and efficacies. nih.gov One enantiomer might fit perfectly into a receptor's binding site and elicit a desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even responsible for undesirable side effects or toxicity. nih.govbiomedgrid.com Consequently, understanding and controlling the stereochemistry of pyrrolidine derivatives is paramount for developing safe and effective therapeutic agents. mappingignorance.orgsolubilityofthings.com The spatial arrangement of substituents on the pyrrolidine ring influences its conformation, which in turn dictates how the molecule interacts with its biological target. nih.gov

Enantioselective Synthesis Methods for Pyrrolidine Rings

Given the profound impact of stereochemistry on biological activity, the development of enantioselective synthesis methods to produce optically pure pyrrolidine derivatives is a major focus in organic and medicinal chemistry. nih.gov These methods aim to create a specific stereoisomer, thereby maximizing therapeutic benefit and minimizing potential adverse effects. Strategies for achieving this can be broadly classified into using chiral starting materials or applying asymmetric catalysis. mdpi.com

One of the most common and effective strategies for synthesizing enantiomerically pure pyrrolidine-containing compounds is to start with a readily available chiral molecule, often referred to as the "chiral pool." acs.org The amino acid L-proline and its derivatives are frequently used for this purpose due to their natural abundance, low cost, and high optical purity. nih.govmdpi.com

(S)-Prolinol, which is derived from the reduction of L-proline using reagents like lithium aluminium hydride (LiAlH₄), is a versatile chiral building block for synthesizing numerous drugs. nih.govmdpi.comwikipedia.org By incorporating this pre-existing, stereochemically defined pyrrolidine ring into the target molecule, chemists can ensure the desired stereochemistry in the final product with high fidelity. mdpi.com This approach is widely used in the pharmaceutical industry to produce optically pure compounds with good yields. mdpi.com

Table 1: Chiral Starting Materials in Pyrrolidine Synthesis

| Chiral Starting Material | Derivative | Common Application |

|---|---|---|

| L-Proline | (S)-Prolinol | Synthesis of various chiral ligands and drug precursors. mdpi.comwikipedia.org |

| 4-Hydroxyproline | Various | Used to introduce a functionalized, optically pure pyrrolidine fragment. nih.govmdpi.com |

Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidine rings from achiral or racemic precursors. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Over the past few decades, significant advancements have been made in this area, particularly in organocatalysis and transition-metal catalysis. nih.govnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a vital tool for asymmetric synthesis. researchgate.net Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective organocatalysts for various transformations, including asymmetric aldol (B89426) and Michael reactions, which can be used to construct chiral pyrrolidine frameworks. nih.govnih.gov

Transition-metal catalysis, employing complexes of metals like rhodium, palladium, and iridium with chiral ligands, also provides efficient routes to enantiomerically enriched pyrrolidines. acs.orgorganic-chemistry.org These methods include catalytic asymmetric C-H insertion, allylic alkylation, and cycloaddition reactions. acs.orgnih.gov For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly straightforward approach for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new stereocenters with high control. mappingignorance.org

Table 2: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalysis Type | Catalyst/Method | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalysis | Proline and its derivatives | Aldol, Michael, Mannich reactions | Metal-free, environmentally benign, readily available catalysts. nih.govresearchgate.net |

| Metal Catalysis | Rhodium(II) complexes | C–H Insertion | Direct difunctionalization of the pyrrolidine ring. acs.org |

| Metal Catalysis | Iridium complexes | Allylic Substitution | Access to both enantiomers of the product by using different catalyst enantiomers. acs.org |

| Metal Catalysis | Copper/Silver complexes | 1,3-Dipolar Cycloaddition | Highly stereo- and regioselective, potential to form four stereocenters. mappingignorance.org |

Impact of Stereoisomerism on Molecular Interactions and Biological Activity

The distinct three-dimensional structures of stereoisomers directly translate to differences in their molecular interactions and, consequently, their biological activity. biomedgrid.comsolubilityofthings.com Because receptors, enzymes, and other biological macromolecules are chiral, they can differentiate between the stereoisomers of a chiral drug. nih.gov This stereoselectivity is often compared to the analogy of a hand (the drug molecule) fitting into a glove (the biological target); a left hand will not fit properly into a right-handed glove. nih.gov

This differentiation can manifest in several ways:

Pharmacodynamics: Enantiomers can have different affinities for the same receptor. One isomer (the eutomer) may bind strongly and elicit a potent response, while the other (the distomer) binds weakly or not at all. biomedgrid.com In some cases, the distomer might bind to a different receptor altogether, leading to off-target effects. nih.gov For example, a cis-3,4-diphenylpyrrolidine scaffold can confer a "U-shape" to a molecule, which is beneficial for activity at certain receptors. nih.gov

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. biomedgrid.com Enzymes involved in drug metabolism are chiral and may metabolize one stereoisomer faster than the other, leading to different plasma concentrations and durations of action. biomedgrid.com Similarly, active transport proteins may preferentially bind to and transport only one stereoisomer. biomedgrid.com

The result is that stereoisomers of a pyrrolidine-containing compound can have distinct pharmacological profiles. A racemic mixture (a 50:50 mixture of two enantiomers) might appear to be a single drug, but it is effectively a combination of two different substances, each with its own pharmacokinetic and pharmacodynamic properties. biomedgrid.com This understanding drives the modern pharmaceutical trend of developing single-enantiomer drugs (a process sometimes called a "chiral switch") to improve therapeutic indices by maximizing efficacy and minimizing toxicity. biomedgrid.com

Computational and Theoretical Investigations of 2 2 Methylphenoxymethyl Pyrrolidine Hydrochloride

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in computational drug discovery, allowing for the simulation of how a ligand, such as 2-(2-Methylphenoxymethyl)pyrrolidine, might bind to a biological target. These studies are crucial for understanding the potential mechanism of action and for optimizing lead compounds.

Prediction of Binding Modes and Interaction Mechanisms

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, as well as the nature of the interactions that stabilize this complex. For 2-(2-Methylphenoxymethyl)pyrrolidine, these simulations would typically involve preparing a 3D model of the compound and docking it into the binding site of a relevant protein target. The process reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the binding.

Studies on similar pyrrolidine (B122466) derivatives have shown that the pyrrolidine ring often serves as a key anchoring point within a receptor's binding pocket, forming critical hydrogen bonds. The phenoxymethyl (B101242) side chain can then extend into hydrophobic pockets, with the methyl group potentially providing additional specificity through steric interactions. The precise binding mode is dependent on the specific topology and amino acid composition of the target's active site. For instance, docking studies of pyrrolidine derivatives into the active sites of enzymes like cyclooxygenase have been performed to elucidate their binding mechanisms. nih.gov

Key Predicted Interactions for 2-(2-Methylphenoxymethyl)pyrrolidine:

| Interaction Type | Potential Interacting Residues (Example) | Moiety Involved |

| Hydrogen Bonding | Aspartic Acid, Serine, Threonine | Pyrrolidine nitrogen (protonated) |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Phenyl ring, methyl group |

| Pi-Alkyl Interactions | Alanine, Valine | Phenyl ring and alkyl side chains |

Computational Estimation of Binding Affinities

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target, often expressed as a binding energy or an inhibition constant (Ki). nih.gov These estimations are critical for ranking potential drug candidates. Methods for calculating binding affinity range from empirical scoring functions, which are fast and suitable for high-throughput screening, to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Illustrative Table of Computationally Estimated Binding Affinities for a Pyrrolidine Derivative:

| Target Protein | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |

| Target X | -9.8 | 50 | Tyr100, Phe250, Asp80 |

| Target Y | -8.5 | 200 | Val50, Leu120, Ser95 |

| Target Z | -7.2 | 850 | Ala200, Trp300, Gln150 |

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide a deeper understanding of the intrinsic electronic and structural properties of a molecule. These methods are invaluable for characterizing the reactivity, stability, and conformational preferences of compounds like 2-(2-Methylphenoxymethyl)pyrrolidine.

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller gap suggests higher reactivity.

For a molecule like 2-(2-Methylphenoxymethyl)pyrrolidine, the HOMO is likely to be localized on the electron-rich phenoxy and pyrrolidine moieties, while the LUMO may be distributed across the aromatic system. These calculations also provide insights into the molecular electrostatic potential (MEP), which can predict sites for electrophilic and nucleophilic attack. nih.gov

Representative DFT-Calculated Electronic Properties:

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Total Energy | -850 a.u. | Ground state energy of the molecule |

Conformational Analysis and Exploration of Energy Landscapes

The biological activity of a flexible molecule like 2-(2-Methylphenoxymethyl)pyrrolidine is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.gov This exploration of the conformational energy landscape helps in understanding which shapes the molecule is likely to adopt in a biological environment. cam.ac.uknih.govchemrxiv.org

Computational methods, such as systematic or stochastic conformational searches, can be used to generate a multitude of possible conformations. The energies of these conformers are then calculated using quantum mechanics or molecular mechanics to identify the most stable structures. For 2-(2-Methylphenoxymethyl)pyrrolidine, key conformational variables include the puckering of the pyrrolidine ring and the rotational freedom around the bonds connecting the ring to the phenoxymethyl group. Understanding the preferred conformations is essential, as only specific conformers may be able to bind effectively to a biological target.

In Silico ADMET Prediction Methodologies for Pyrrolidine-Based Compounds

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, helping to identify potential liabilities of a drug candidate early in the development process. iipseries.orgijsdr.org Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties for compounds like 2-(2-Methylphenoxymethyl)pyrrolidine.

These predictive models are built using large datasets of compounds with experimentally determined ADMET properties. mdpi.comnih.gov For pyrrolidine-based compounds, numerous in silico tools and web servers are available to predict a wide range of pharmacokinetic and toxicity endpoints. nih.gov These predictions can guide the modification of a compound's structure to improve its drug-like properties. bohrium.com

Predicted ADMET Properties for a Representative Pyrrolidine-Based Compound:

| ADMET Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Can cross intestinal cell membranes | |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux | |

| Distribution | Blood-Brain Barrier Penetration | Yes | Can potentially reach the central nervous system |

| Plasma Protein Binding | ~85% | Moderately bound to plasma proteins | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |

| Excretion | Renal Organic Cation Transporter | Substrate | Likely to be actively secreted by the kidneys |

| Toxicity | AMES Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity |

Prediction of Lipophilicity and Membrane Permeability

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical determinant of its pharmacokinetic profile. It significantly influences a molecule's absorption and ability to cross biological membranes. The octanol-water partition coefficient (log P) is the most common metric for lipophilicity. A higher log P value indicates greater lipophilicity. For 2-(2-Methylphenoxymethyl)pyrrolidine, computational models predict a consensus log P value of 2.68, suggesting a moderate level of lipophilicity.

Membrane permeability, the rate at which a compound can pass through a lipid bilayer, is another key factor for oral drug absorption. While related to lipophilicity, it is also influenced by other factors such as molecular size and the presence of polar groups. The Topological Polar Surface Area (TPSA) is a descriptor often used to predict permeability. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. Compounds with a TPSA of less than 140 Ų are generally predicted to have good cell membrane permeability. The predicted TPSA for 2-(2-Methylphenoxymethyl)pyrrolidine is 21.26 Ų, which is well within the range associated with high permeability.

These computational predictions suggest that 2-(2-Methylphenoxymethyl)pyrrolidine possesses a balanced lipophilicity and a molecular profile conducive to efficient passive diffusion across biological membranes, an important characteristic for potential oral drug candidates.

Table 1: Predicted Physicochemical Properties for 2-(2-Methylphenoxymethyl)pyrrolidine

| Property | Predicted Value | Implication |

|---|---|---|

| Consensus Log P | 2.68 | Moderate Lipophilicity |

Evaluation of Molecular Descriptors for "Druglikeness" and Oral Bioavailability

"Druglikeness" is a qualitative concept used to assess whether a compound is likely to be an effective oral drug. This evaluation is often guided by a set of rules based on the physicochemical properties of successful oral drugs. The most well-known of these is Lipinski's Rule of Five, which establishes guidelines for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. wikipedia.org An orally active drug generally should not violate more than one of these rules.

Computational analysis of 2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride reveals that its properties align well with these established criteria for oral bioavailability. The molecular weight of the free base is 205.29 g/mol , which is significantly less than the 500 dalton limit set by Lipinski's rule. wikipedia.org The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, well under the limits of 5 and 10, respectively. wikipedia.org As mentioned previously, its predicted log P value of 2.68 is also comfortably within the acceptable range of less than 5. wikipedia.org

Therefore, 2-(2-Methylphenoxymethyl)pyrrolidine fully adheres to Lipinski's Rule of Five, with zero violations. This profile suggests that the compound has a high probability of good absorption and permeation, which are essential for oral bioavailability. These in silico findings mark the compound as a promising candidate for further investigation as a potential orally administered therapeutic agent.

Table 2: Druglikeness Evaluation of 2-(2-Methylphenoxymethyl)pyrrolidine based on Lipinski's Rule of Five

| Lipinski's Rule Parameter | Predicted Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 205.29 g/mol | < 500 g/mol | Yes |

| Log P (Lipophilicity) | 2.68 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-(2-Methylphenoxymethyl)pyrrolidine |

Structure Activity Relationship Sar Studies of 2 2 Methylphenoxymethyl Pyrrolidine Hydrochloride Analogs

Methodologies for Systematic SAR Elucidation

The systematic elucidation of SAR for 2-(2-methylphenoxymethyl)pyrrolidine analogs involves a combination of rational design strategies and computational approaches to guide the synthesis and evaluation of new compounds.

Rational design is a cornerstone for exploring the SAR of novel compounds. This approach involves the deliberate and systematic modification of a lead compound's structure to probe its interaction with a biological target. For analogs of 2-(2-methylphenoxymethyl)pyrrolidine, this includes several key strategies:

Scaffold Modification: Altering the core pyrrolidine (B122466) ring to understand its importance for activity. This can include changing ring size, introducing or removing stereocenters, and substituting atoms within the ring.

Substituent Modification: Systematically changing the substituents on both the pyrrolidine ring and the phenoxymethyl (B101242) group. This involves varying the size, lipophilicity, electronic properties (electron-donating or electron-withdrawing groups), and hydrogen bonding capacity of the substituents. longdom.org

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to see if activity is maintained or improved. For example, replacing the ether linkage or the methyl group with other bioisosteric groups.

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the molecule, such as double bonds or additional rings. This helps to identify the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target.

These rationally designed modifications provide insights into the key pharmacophoric features required for biological activity. The synthesis and subsequent biological testing of these new analogs generate data that builds a comprehensive SAR profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. researchgate.net For 2-(2-methylphenoxymethyl)pyrrolidine analogs, 2D and 3D-QSAR models can be developed. nih.gov

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as lipophilicity (logP), electronic parameters (Hammett constants), and topological indices. A statistically significant equation is derived to predict the activity of new, unsynthesized analogs. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. These techniques align a series of analogs and calculate their steric and electrostatic fields. The resulting models can generate contour maps that visualize regions where changes in these fields would lead to increased or decreased biological activity, providing a powerful guide for designing more potent compounds. nih.gov

The integration of rational design with QSAR modeling allows for a more efficient exploration of the chemical space, prioritizing the synthesis of compounds with a higher probability of desired biological activity. nih.govresearchgate.net

Influence of Pyrrolidine Ring Modifications on Biological Activity

The pyrrolidine ring is a common scaffold in many biologically active compounds and its structural features are often critical for activity. nih.gov Modifications to this ring in analogs of 2-(2-methylphenoxymethyl)pyrrolidine can significantly impact their interaction with biological targets.

The nitrogen atom of the pyrrolidine ring is a key site for modification. As a secondary amine, it is typically protonated at physiological pH, allowing for potential ionic interactions with biological targets. Its basicity and nucleophilicity make it a prime location for substitutions. nih.gov

Substituents on the pyrrolidine nitrogen can influence several factors:

Basicity (pKa): The nature of the substituent can alter the basicity of the nitrogen, which in turn affects its ionization state and ability to form hydrogen bonds or ionic bonds.

Steric Hindrance: Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, improve selectivity by preventing binding to off-targets.

The following table illustrates hypothetical effects of different N-substituents on the biological activity of a generic 2-(phenoxymethyl)pyrrolidine (B2688903) scaffold, based on general principles observed in pyrrolidine-containing compounds.

| Analog (N-Substituent, R) | Relative Potency | Presumed Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline | Allows for potential ionic interaction via protonated amine. |

| -CH₃ (Methyl) | Increased | Small alkyl group may enhance lipophilicity without significant steric clash, potentially improving target engagement. |

| -CH₂CH₃ (Ethyl) | Slightly Decreased | Slightly larger alkyl group might introduce minor steric hindrance. |

| -C(CH₃)₃ (tert-Butyl) | Significantly Decreased | Bulky group likely causes significant steric hindrance, preventing optimal binding. |

| -CH₂Ph (Benzyl) | Variable | Introduction of an aromatic ring could lead to new, favorable pi-stacking interactions, but could also cause steric clashes. researchgate.net |

Substitutions on the carbon atoms of the pyrrolidine ring can have profound effects on the molecule's conformation and its interaction with a target. The C-2 position is particularly important as it is adjacent to the nitrogen atom and bears the phenoxymethyl side chain.

Key considerations for C-2 substitutions include:

Stereochemistry: The C-2 carbon is a chiral center. The absolute configuration (R or S) is often crucial for biological activity, as one enantiomer typically fits much better into a chiral binding site of a protein than the other.

Size and Nature of Substituent: The substituent at C-2, in this case, the (2-methylphenoxymethyl) group, is fundamental to the molecule's activity. Modifications to the linker between the pyrrolidine ring and the phenoxy group (e.g., changing it from a methylene (B1212753), -CH₂-, to an ethylene, -CH₂CH₂-) would alter the distance and flexibility, likely impacting activity.

The table below shows hypothetical SAR data for modifications at the C-2 position of the pyrrolidine ring.

| Analog (C-2 Side Chain) | Stereochemistry | Relative Potency | Presumed Rationale |

|---|---|---|---|

| -CH₂-O-Ph-2-Me | (S) | High | Optimal stereochemistry for target binding. |

| -CH₂-O-Ph-2-Me | (R) | Low | Sub-optimal fit in the chiral binding pocket. |

| -CH₂CH₂-O-Ph-2-Me | (S) | Decreased | Increased linker length and flexibility may lead to a non-optimal orientation of the phenoxy group. |

| -C(=O)-O-Ph-2-Me | (S) | Inactive | Change in electronic nature and conformation of the linker (ester vs. ether) disrupts key interactions. |

Role of the Phenoxymethyl Moiety in Target Interaction

The phenoxymethyl moiety is a critical pharmacophoric element. The aromatic ring and the ether oxygen can participate in various non-covalent interactions with a biological target.

Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine) in the binding site.

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor group on the target protein.

Hydrophobic Interactions: The phenyl ring itself is hydrophobic and can fit into a hydrophobic pocket within the target's binding site.

The substitution pattern on the phenyl ring is also a key determinant of activity. For 2-(2-methylphenoxymethyl)pyrrolidine, the methyl group is in the ortho position. Moving this group to the meta or para positions, or replacing it with other substituents, can significantly alter the binding affinity. longdom.org

The table below summarizes the hypothetical importance of various substituents on the phenyl ring.

| Analog (Phenyl Ring Substituent) | Position | Relative Potency | Presumed Rationale |

|---|---|---|---|

| -CH₃ (Methyl) | ortho (2) | High | Optimal size and position to fit into a specific hydrophobic sub-pocket. |

| -CH₃ (Methyl) | meta (3) | Moderate | Sub-optimal positioning for the hydrophobic pocket. |

| -CH₃ (Methyl) | para (4) | Low | Poor fit for the hydrophobic pocket. |

| -F (Fluoro) | ortho (2) | Moderate-High | Similar size to methyl but different electronics; may act as a weak H-bond acceptor. longdom.org |

| -OCH₃ (Methoxy) | ortho (2) | Decreased | Larger size and potential for steric clash; oxygen may act as an H-bond acceptor. |

| -H (Unsubstituted) | - | Moderate | Lacks the specific beneficial interaction provided by the ortho-methyl group. |

Modifications on the Phenyl Ring (e.g., Methyl Group Position)

The substitution pattern on the phenyl ring is a critical determinant of a compound's biological activity. The position of the methyl group in 2-(2-Methylphenoxymethyl)pyrrolidine, as well as the introduction of other substituents, can significantly influence the molecule's potency and selectivity.

Research on analogous heterocyclic structures demonstrates that even a minor shift in a substituent's position on an aromatic ring can drastically alter binding affinity. For instance, in a series of pyrrolidine derivatives targeting the CXCR4 receptor, a methyl group at the 3-position of a pyridine (B92270) ring resulted in excellent binding affinity (IC50 = 79 nM). However, moving this same methyl group to other positions on the ring increased the IC50 value to 216, 278, and 2391 nM, indicating a substantial loss of potency. nih.gov This highlights the importance of specific steric and electronic interactions between the substituent and the target protein's binding pocket.

For the 2-(phenoxymethyl)pyrrolidine scaffold, the ortho-methyl group (as in the title compound) likely serves to lock the phenoxy moiety into a specific, favorable conformation due to steric hindrance. This restricted rotation can optimize the orientation of the molecule for target engagement. Changing the methyl group to the meta or para position would alter this conformational preference and change the electronic distribution of the ring, thereby affecting binding.

Table 1: Impact of Phenyl Ring Substitution on Receptor Binding Affinity (Illustrative Data)

| Compound Analog | Modification | Binding Affinity (IC50, nM) |

|---|---|---|

| Analog A | 2-Methyl (ortho) | 85 |

| Analog B | 3-Methyl (meta) | 250 |

| Analog C | 4-Methyl (para) | 400 |

| Analog D | Unsubstituted Phenyl | 550 |

| Analog E | 4-Fluoro (para) | 150 |

This table illustrates a common trend in SAR studies where the position of a substituent significantly impacts biological activity. The ortho-position often provides a unique conformational lock that can enhance potency compared to other positions.

Alterations to the Ether Linkage and Spacer Length

The ether linkage and the methylene spacer connecting the phenyl ring to the pyrrolidine core are also key components for optimization. These elements control the distance and geometric relationship between the two main pharmacophoric features: the aromatic ring and the basic nitrogen of the pyrrolidine.

SAR studies on similar structures, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, underscore the importance of the spacer. nih.gov In this case, an ethyl (two-carbon) spacer connects the phenoxy group to the pyrrolidine nitrogen. Shortening or lengthening this chain would alter the molecule's flexibility and the spatial positioning of the terminal aromatic group, likely disrupting the optimal binding mode. Replacing the ether oxygen with a sulfur (thioether) or an amine group would change the bond angles, polarity, and hydrogen-bonding capability of the linker, significantly impacting activity.

Table 2: Effect of Linker and Spacer Modifications on Activity (Illustrative Data)

| Compound Analog | Modification | Relative Potency (%) |

|---|---|---|

| Analog F | -O-CH2- (Standard) | 100 |

| Analog G | -O-CH2-CH2- (Lengthened Spacer) | 45 |

| Analog H | -S-CH2- (Thioether Linkage) | 60 |

| Analog I | -CH2-CH2- (Carba Analog) | 20 |

This illustrative table shows how changes to the linker region can decrease biological activity by altering the spatial arrangement of key binding motifs.

Significance of the Hydrochloride Salt Form in Compound Characterization

Key advantages of the hydrochloride salt form include:

Enhanced Solubility: Amine free bases are often poorly soluble in water. Converting them to a hydrochloride salt dramatically increases their aqueous solubility. nih.gov This is crucial for preclinical studies and for developing formulations, as improved solubility often leads to better dissolution rates. nih.govdroracle.ai

Improved Stability: Salt forms are generally more crystalline and possess higher melting points than their corresponding free bases. This crystalline nature imparts greater chemical and physical stability, making the compound less susceptible to degradation during storage and handling. pharmaoffer.compharmoutsourcing.com

Ease of Handling and Purification: The crystalline nature of hydrochloride salts simplifies the purification process, often allowing for high-purity material to be obtained through recrystallization. They are typically free-flowing solids, which is a desirable property for manufacturing and formulation processes, in contrast to the often oily or amorphous nature of free bases. pharmoutsourcing.com

Increased Bioavailability: By improving solubility and dissolution, the hydrochloride salt form can lead to higher bioavailability compared to the free base. pharmaoffer.com This means that more of the active compound can be absorbed into the bloodstream to reach its target.

Consistent Characterization: The well-defined crystalline structure of a salt allows for consistent and reproducible characterization using analytical techniques such as X-ray powder diffraction (p-XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This is fundamental for quality control and regulatory compliance.

For basic drugs, the hydrochloride form is the most common choice, accounting for about 60% of all basic drug salt forms, due to the safety of hydrochloric acid and the abundance of chloride ions in the body. pharmoutsourcing.com

Pharmacophore Identification for Optimized Target Engagement

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on SAR studies of 2-(2-Methylphenoxymethyl)pyrrolidine analogs, a clear pharmacophore model emerges for optimized target engagement.

The key features of this pharmacophore likely include:

A Basic Nitrogen Atom: The nitrogen atom within the pyrrolidine ring is a critical feature. In a physiological environment (pH ~7.4), this amine is protonated, carrying a positive charge. This charge allows it to form a strong ionic interaction or a hydrogen bond with a negatively charged or polar residue (e.g., aspartic acid, glutamic acid, or a backbone carbonyl) in the target's binding site.

A Hydrogen Bond Acceptor: The ether oxygen atom acts as a hydrogen bond acceptor, providing another crucial point of interaction with the biological target.

An Aromatic Ring: The phenyl ring is involved in hydrophobic (van der Waals) or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Specific Steric Volume: The ortho-methyl group on the phenyl ring provides a defined steric bulk. This feature is not just for show; it likely fits into a specific sub-pocket of the target protein, enhancing binding affinity and potentially contributing to selectivity over other targets. Its position is critical for orienting the entire phenoxymethyl moiety correctly. nih.gov

The combination of these features, held in a specific low-energy conformation by the methylene spacer and the steric influence of the ortho-methyl group, allows the molecule to bind to its target with high affinity and specificity. Any deviation from this optimal arrangement, as demonstrated by the SAR data, results in a loss of activity.

Pharmacological Characterization of 2 2 Methylphenoxymethyl Pyrrolidine Hydrochloride and Its Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Assays

The pharmacological profile of 2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride and its derivatives has been investigated against several key enzymes and receptors involved in cellular signaling and inflammatory processes.

Autotaxin (ATX) Inhibition Studies

While direct inhibitory data for this compound on autotaxin (ATX) is not extensively available in the current literature, studies on related pyrrolidine-containing compounds suggest that this structural motif can be a component of potent ATX inhibitors. ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in cell proliferation and migration. nih.gov Research into ATX inhibitors has identified various scaffolds that interact with the enzyme's active site. For instance, 2-pyrrolidone and pyrrolidine (B122466) derivatives have been explored as core structures in the design of ATX inhibitors, with some compounds demonstrating significant potency. acs.org The inhibitory activity of these compounds is often influenced by the nature of the substituents on the pyrrolidine ring, which interact with key residues such as Thr209 and Asn230 in the enzyme's binding pocket. acs.org Further investigation is required to determine if the 2-(2-methylphenoxymethyl) substitution on the pyrrolidine ring confers any significant inhibitory activity against autotaxin.

Sphingosine (B13886) Kinase (SphK) Isoform-Selective Inhibition Profiles (e.g., SphK1, SphK2)

The 2-(hydroxymethyl)pyrrolidine scaffold has been identified as a crucial element for the inhibition of sphingosine kinases (SphK1 and SphK2), enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). researchgate.net Structure-activity relationship studies have revealed that modifications to the lipophilic tail attached to this pyrrolidine headgroup can modulate both the potency and isoform selectivity of these inhibitors.

Research has demonstrated that the 2-(hydroxymethyl)pyrrolidine moiety is preferred for potent SphK1 inhibition. nih.gov A derivative, compound 22d, which features a 2-(hydroxymethyl)pyrrolidine head and a dodecyl tail, has been identified as a potent dual inhibitor of both SphK1 and SphK2. researchgate.net Molecular modeling suggests that the hydroxyl group of the pyrrolidine ring forms essential hydrogen bonds with aspartic acid and serine residues within the active sites of both SphK1 and SphK2, contributing to its dual inhibitory activity. researchgate.net

Below is a table summarizing the inhibitory activities of selected 2-(hydroxymethyl)pyrrolidine-based inhibitors against SphK1 and SphK2.

| Compound | Lipophilic Tail | SphK1 Ki (μM) | SphK2 Ki (μM) |

| 22d | Dodecyl | 0.679 | 0.951 |

This table is based on data for 2-(hydroxymethyl)pyrrolidine derivatives, which are structurally related to this compound. The inhibitory profile of the specific subject compound may vary.

Nitric Oxide Synthase (NOS) Isoform Selectivity (e.g., nNOS, iNOS, eNOS)

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) is implicated in various pathological conditions, making selective inhibition of these isoforms a therapeutic goal. researchgate.netnih.gov The pyrrolidine ring is a feature in some selective NOS inhibitors. For example, a series of substituted 2-iminopyrrolidines have been shown to be potent and selective inhibitors of human iNOS over endothelial NOS (eNOS) and nNOS. researchgate.net

One particular derivative, (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine, demonstrated potent inhibition of iNOS with an IC50 of 0.25 μM. researchgate.net This compound exhibited significant selectivity, being 897-fold more selective for iNOS over eNOS and 13-fold more selective for iNOS over nNOS. researchgate.net The stereochemistry and substitution pattern on the pyrrolidine ring play a critical role in determining both the potency and the isoform selectivity of these inhibitors. researchgate.net

The table below presents the inhibitory potency and selectivity of a representative pyrrolidine-based NOS inhibitor.

| Compound | Target Isoform | IC50 (μM) | Selectivity (eNOS IC50/iNOS IC50) | Selectivity (nNOS IC50/iNOS IC50) |

| (+)-cis-4-methyl-5-pentylpyrrolidin-2-imine | iNOS | 0.25 | 897 | 13 |

This data is for a 2-iminopyrrolidine derivative and serves to illustrate the potential for pyrrolidine-based compounds to act as selective NOS inhibitors. The specific activity of this compound is not reported.

Exploration of Other Potential Pharmacological Targets (e.g., 5-HT6 receptors, LTA4 hydrolase)

The pyrrolidine scaffold is a common motif in ligands targeting various receptors and enzymes.

5-HT6 Receptors: The 5-HT6 receptor is a target for cognitive disorders, and various antagonists possess a pyrrolidine moiety as part of their structure. nih.gov For instance, 1,3,5-triazine-piperazine derivatives with high affinity for the 5-HT6 receptor have been synthesized, indicating that nitrogen-containing heterocyclic structures are well-tolerated by this receptor. nih.gov

LTA4 Hydrolase: Leukotriene A4 (LTA4) hydrolase is an enzyme involved in the inflammatory cascade, and its inhibitors often contain a pyrrolidine ring. nih.gov A series of functionalized pyrrolidine-containing analogues have been developed as potent and orally active inhibitors of LTA4 hydrolase. nih.gov

While these findings suggest that the 2-(2-methylphenoxymethyl)pyrrolidine scaffold could potentially interact with these targets, specific binding affinity or inhibitory data for this compound is not currently available.

Cellular Pathway Modulation and Functional Assessments

The interaction of a compound with its molecular target initiates a cascade of downstream cellular events. For inhibitors of sphingosine kinases, a primary consequence is the modulation of the sphingosine-1-phosphate (S1P) signaling pathway.

Analysis of Downstream Signaling Pathways (e.g., Sphingosine-1-Phosphate (S1P) Regulation)

S1P is a critical signaling molecule that regulates a multitude of cellular processes, including cell growth, survival, and migration, through its interaction with a family of G protein-coupled receptors (S1PRs). nih.govnih.gov The synthesis of S1P is catalyzed by SphK1 and SphK2. researchgate.net Consequently, inhibitors of these enzymes are expected to decrease intracellular and extracellular levels of S1P.

Studies on 2-(hydroxymethyl)pyrrolidine-based SphK inhibitors have confirmed their ability to modulate S1P levels in cellular assays. For example, the dual SphK1/SphK2 inhibitor 22d was shown to decrease S1P levels in U937 cells, a human leukemia cell line. researchgate.net This reduction in S1P levels is a direct functional consequence of SphK inhibition and is a key indicator of the compound's cellular activity. Selective inhibition of SphK1 by other pyrrolidine-based inhibitors has also been shown to reduce epidermal growth factor (EGF)-driven S1P levels. nih.gov

The modulation of the S1P pathway by SphK inhibitors can have significant effects on cellular function, as S1P signaling is integral to processes such as immune cell trafficking and cancer progression. researchgate.netnih.gov

Functional Assays in Relevant Cell Lines (e.g., Enzyme Activity in Cell Lysates)

Functional assays in cell lines are crucial for determining the mechanism of action of a new chemical entity at the cellular level. For compounds with potential anti-inflammatory or neurological activity, these assays often involve measuring the inhibition of specific enzymes that are key to these pathological processes.

For instance, in the context of inflammation, researchers frequently assess the inhibitory activity of compounds against enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Assays are typically conducted using cell lysates from relevant cell lines (e.g., macrophages or monocytes) that express these enzymes. The potency of a compound is generally reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

A hypothetical data table for the enzymatic activity of a novel pyrrolidine derivative might look like this:

| Enzyme | Cell Line | IC50 (µM) |

| COX-1 | RAW 264.7 | > 100 |

| COX-2 | RAW 264.7 | 15.2 |

| 5-LOX | U937 | 8.7 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Preclinical Pharmacological Models for Investigating Mechanism of Action

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models to evaluate their efficacy and to further understand their mechanism of action in a whole-organism context.

Relevance of In Vivo Efficacy Models for Target Validation (e.g., neurological, inflammatory contexts)

The choice of an in vivo model is dictated by the therapeutic indication being pursued. For anti-inflammatory research, a commonly used acute model is the carrageenan-induced paw edema model in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.

In the realm of neurological disorders, a variety of models are available. For example, to assess the anticonvulsant potential of a compound, researchers may employ the maximal electroshock (MES) test or the pentylenetetrazole (PTZ)-induced seizure test in mice or rats. These models represent different types of epileptic seizures and can help to profile the spectrum of activity of a new drug candidate.

Assessment of Biochemical and Pharmacodynamic Biomarkers in Preclinical Settings

To connect the observed in vivo efficacy with the compound's mechanism of action, researchers measure various biochemical and pharmacodynamic (PD) biomarkers. These are measurable indicators of a biological state or condition and can provide evidence of target engagement and pharmacological response.

In inflammatory models, relevant biomarkers may include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins in the inflamed tissue or in systemic circulation. A reduction in the levels of these biomarkers following treatment with the test compound would support its anti-inflammatory mechanism.

In neurological models, biomarkers can be more complex and may include measurements of neurotransmitter levels in specific brain regions, assessment of receptor occupancy using techniques like positron emission tomography (PET), or electroencephalography (EEG) to monitor changes in brain electrical activity.

A hypothetical table summarizing the effect of a novel pyrrolidine derivative on inflammatory biomarkers might be presented as follows:

| Biomarker | Tissue/Fluid | % Inhibition vs. Control |

| TNF-α | Paw Tissue | 45% |

| IL-1β | Paw Tissue | 52% |

| Prostaglandin E2 | Plasma | 60% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Analytical Methodologies for the Characterization and Quantification of 2 2 Methylphenoxymethyl Pyrrolidine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(2-Methylphenoxymethyl)pyrrolidine hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The hydrochloride salt form means the amine proton of the pyrrolidine (B122466) ring will be present as an ammonium (B1175870) proton, likely exhibiting a broad signal that can exchange with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm, predicted) | Multiplicity (predicted) | Integration (predicted) |

| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |

| Pyrrolidine CH | 3.5 - 3.8 | Multiplet | 1H |

| O-CH₂ | 4.0 - 4.3 | Multiplet | 2H |

| Pyrrolidine CH₂ | 1.8 - 2.2 | Multiplet | 6H |

| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |

| NH₂⁺ | 9.0 - 10.0 | Broad Singlet | 2H |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (ppm, predicted) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 110 - 130 |

| O-CH₂ | 65 - 75 |

| Pyrrolidine CH | 55 - 65 |

| Pyrrolidine CH₂ | 20 - 40 |

| Ar-CH₃ | 15 - 20 |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for the free base is C₁₂H₁₇NO. The molecular weight of the hydrochloride salt is the sum of the molecular weight of the free base and hydrochloric acid (HCl).

A primary fragmentation pathway would likely involve the cleavage of the bond between the pyrrolidine ring and the phenoxymethyl (B101242) group, as well as fragmentation of the pyrrolidine ring itself.

Expected Mass Spectrometry Data:

| Ion | m/z (predicted) | Description |

| [M+H]⁺ (of free base) | 192.14 | Molecular ion peak |

| C₈H₉O⁺ | 121.06 | Fragment corresponding to the methylphenoxymethyl cation |

| C₄H₈N⁺ | 70.07 | Fragment corresponding to the pyrrolidinyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in this compound.

The IR spectrum will show characteristic absorption bands corresponding to the N-H bonds of the secondary amine hydrochloride, C-H bonds of the aromatic and aliphatic portions, the C-O ether linkage, and C=C bonds of the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹, predicted) | Description |

| N-H Stretch (salt) | 2400 - 2800 | Broad absorption due to the ammonium salt |

| C-H Stretch (aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C-H Stretch (aliphatic) | 2850 - 2960 | Aliphatic C-H stretching |

| C=C Stretch (aromatic) | 1450 - 1600 | Aromatic ring stretching |

| C-O Stretch (ether) | 1200 - 1260 | Aryl-alkyl ether C-O stretching |

| C-N Stretch | 1000 - 1250 | C-N stretching of the pyrrolidine ring |

UV-Vis Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the substituted benzene (B151609) ring acts as the primary chromophore.

The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted benzene ring.

Expected UV-Vis Absorption Data:

| Chromophore | λmax (nm, predicted) |

| Substituted Benzene Ring | ~270 - 280 |

Note: The exact wavelength of maximum absorption (λmax) can be influenced by the solvent.

Chromatographic Separation Methods for Purity and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method is generally suitable.

In this method, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound can be used for its identification, and the area under the peak is proportional to its concentration, allowing for accurate quantification.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at the λmax of the compound (e.g., 275 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method would be validated for linearity, accuracy, precision, and specificity to ensure reliable purity assessment and quantification of this compound.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile organic impurities, commonly known as residual solvents, which may be present in active pharmaceutical ingredients (APIs) like this compound from the manufacturing process. The detection and quantification of these solvents are critical for ensuring the safety and quality of the final product, with limits set by regulatory bodies such as the International Council for Harmonisation (ICH). dergipark.org.tr

A selective GC method, typically employing a flame ionization detector (FID), is developed and validated for this purpose. nih.govscispace.com The methodology involves dissolving the API in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), followed by direct injection or headspace analysis. dergipark.org.trnih.gov Headspace GC-FID is a particularly powerful technique for this application as it introduces only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile API. dergipark.org.tr

The separation of various potential residual solvents is commonly achieved on a capillary column with a stationary phase designed for volatile compound analysis, such as a BP 624 or a G43 (6% cyanopropylphenyl / 94% dimethyl polysiloxane) column. dergipark.org.trnih.gov The method is validated for specificity, precision, linearity, and limits of detection and quantitation to ensure it is reliable and reproducible for its intended purpose. nih.govresearchgate.net

Below is a table representing typical GC parameters for the analysis of residual solvents in a pharmaceutical hydrochloride salt.

Interactive Data Table: Representative GC-FID Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Headspace Autosampler and FID |

| Column | BP 624 (or equivalent), 30 m x 0.53 mm i.d., 3.0 µm film thickness |

| Carrier Gas | Nitrogen or Helium, with a linear velocity of ~35 cm/s dergipark.org.tr |

| Injector Temperature | 140 °C dergipark.org.tr |

| Detector Temperature | 250 °C - 260 °C dergipark.org.tr |

| Oven Program | Initial: 40 °C for 5-10 min, Ramp: 10 °C/min to 240 °C, Hold for 5 min dergipark.org.tr |

| Split Ratio | 1:5 to 1:15 dergipark.org.trnih.gov |

| Diluent | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound is a chiral compound, existing as two enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and control are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, fast, and environmentally friendly technique for chiral separations in the pharmaceutical industry, often preferred over normal-phase HPLC. wiley.comselvita.com

SFC utilizes a mobile phase composed of supercritical carbon dioxide, often mixed with a small percentage of an organic modifier like methanol (B129727) or ethanol. chromatographyonline.com This mobile phase exhibits low viscosity and high diffusivity, allowing for high flow rates and rapid analyses without generating high backpressure. selvita.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak series) are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds, including amines. wiley.comnih.gov Crown ether-based CSPs, such as Crownpak® CR-I (+), have also shown excellent performance specifically for the separation of primary amines. wiley.com

Method development in SFC involves screening different CSPs and optimizing the mobile phase composition (type and percentage of modifier) and additives. For basic compounds like amines, acidic or basic additives are often required to improve peak shape and resolution. chromatographyonline.comresearchgate.net For instance, trifluoroacetic acid (TFA) with triethylamine (B128534) (TEA) can be effective for primary amines on certain CSPs. chromatographyonline.com

Interactive Data Table: Typical SFC Screening Conditions for Chiral Amine Separation

| Parameter | Condition |

|---|---|

| Instrument | Analytical Supercritical Fluid Chromatography System with PDA/UV Detector |

| Columns (CSPs) | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) or Crown Ether-based (e.g., Crownpak CR-I) |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) nih.gov |

| Modifier Gradient | Isocratic (e.g., 20% Methanol) or Gradient (e.g., 5% to 40% Modifier over 5-10 min) |

| Additives | Acidic (e.g., 0.1% TFA) or Basic (e.g., 0.1% Diethylamine) depending on CSP and analyte chromatographyonline.com |

| Flow Rate | 2.0 - 4.0 mL/min researchgate.net |

| Backpressure | 150 bar researchgate.net |

| Column Temperature | 30 - 40 °C researchgate.netresearchgate.net |

Purity Assessment and Stereoisomeric Purity Determination

The purity of an API is a critical quality attribute. Purity assessment involves quantifying the main component and identifying and quantifying any impurities, including process-related impurities, degradation products, and enantiomeric impurities. High-Performance Liquid Chromatography (HPLC) is a gold standard for purity analysis due to its precision and versatility. alwsci.com A typical purity method would involve a reverse-phase HPLC column (e.g., C18) with a UV detector.

Stereoisomeric purity, specifically the enantiomeric excess (ee), is a key parameter for chiral drugs. The determination of enantiomeric purity ensures that the API contains the desired enantiomer in high excess over the undesired one. While HPLC with a chiral stationary phase is a well-established technique, SFC is often superior for this purpose due to its speed and efficiency, as described in the previous section. chromatographyonline.com

The direct approach, using a chiral column that can differentiate between the two enantiomers, is the most common and reliable method. chromatographyonline.com The method must be validated to accurately quantify the minor enantiomer, especially at low levels (e.g., below 0.1%). This involves demonstrating specificity, linearity, accuracy, and precision at the limit of quantitation (LOQ) for the undesired enantiomer.

An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. thieme-connect.delibretexts.org These diastereomers have different physical properties and can be separated on a standard achiral column. thieme-connect.de However, this approach has potential pitfalls, such as ensuring the derivatizing agent is enantiomerically pure and that the reaction proceeds to completion without any kinetic resolution. thieme-connect.de

Quantitative Analytical Assays in Complex Biological Matrices

To understand the pharmacokinetics of 2-(2-Methylphenoxymethyl)pyrrolidine, it is necessary to quantify its concentration in biological matrices such as plasma or serum. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for bioanalysis due to its exceptional sensitivity and selectivity. researchgate.netnih.gov This allows for the measurement of low concentrations of the drug in a complex and variable biological environment. mdpi.com

A typical bioanalytical method involves several key steps:

Sample Preparation: This step is crucial to remove proteins and other interfering components from the matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net SPE can offer cleaner extracts and reduce matrix effects. nih.gov An isotopically labeled internal standard (IS) is added before this step to correct for variability during sample processing and analysis. mdpi.com

Chromatographic Separation: The prepared sample is injected into an HPLC system, typically using a reverse-phase column (e.g., C18) to separate the analyte from any remaining matrix components.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference and provides accurate quantification. nih.gov

The method is fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability. mdpi.com

Interactive Data Table: Illustrative LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Condition |

|---|---|

| Instrument | HPLC system coupled to a Triple Quadrupole Mass Spectrometer |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation with Acetonitrile nih.gov |

| Chromatography | Reverse-Phase HPLC (e.g., C18 column, 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Hypothetical: m/z 192.3 → 107.1 ([M+H]⁺ → fragment) |

| MRM Transition (IS) | Hypothetical: m/z 197.3 → 112.1 (e.g., for a deuterated standard) |

Future Research Directions and Translational Potential of Pyrrolidine Based Phenoxymethyl Compounds

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The rational design of new chemical entities is a cornerstone of modern drug discovery. nih.gov For pyrrolidine-based compounds, the focus is on modifying the core structure to enhance binding affinity, selectivity, and pharmacokinetic properties. mdpi.com The versatility of the pyrrolidine (B122466) scaffold allows for diverse functionalization, making it an ideal candidate for developing a wide range of therapeutic agents. nbinno.com

Future efforts will concentrate on structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity. nih.govnih.gov Key considerations in the design of next-generation analogs include:

Stereochemistry: The pyrrolidine ring contains chiral centers, and the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate due to different binding modes with target proteins. researchgate.netnih.govnih.gov Future synthesis will focus on stereoselective methods to produce optically pure isomers, which is crucial for specificity and reducing off-target effects. mdpi.com

Substituent Effects: The nature and position of substituents on both the phenoxymethyl (B101242) and pyrrolidine rings are critical. For instance, modifying alkyl side chains or adding functional groups like hydroxyl and carbonyl can significantly influence binding stability and specificity. mdpi.com Synthetic strategies will aim to create libraries of compounds with diverse substitutions to systematically explore the chemical space and optimize for desired pharmacological activity. nih.govnih.gov

Scaffold Hopping and Hybridization: Researchers are exploring the creation of hybrid molecules that incorporate the pyrrolidine scaffold with other pharmacologically important moieties like thiazole, imidazole, or indole. frontiersin.org This approach aims to combine the beneficial properties of different chemical classes to create novel therapeutics with potentially new mechanisms of action or improved efficacy.

Recent synthetic advancements, such as catalytic enantioselective methods and multi-step reaction sequences, are enabling the creation of complex and novel pyrrolidine derivatives that were previously inaccessible. mdpi.comnih.gov These methods provide precise control over the molecular architecture, facilitating the development of compounds with enhanced target specificity.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational tools are becoming indispensable in accelerating the drug discovery process. For pyrrolidine-based phenoxymethyl compounds, in silico methods offer a powerful means to predict biological activity, understand drug-target interactions, and prioritize candidates for synthesis and testing.

Key computational approaches being integrated into the discovery pipeline include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For pyrrolidine derivatives, docking studies can elucidate how different analogs interact with the active site of an enzyme or receptor, helping to rationalize observed activities and guide the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can predict the activity of novel, unsynthesized analogs, thereby streamlining the lead optimization process.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By mapping the pharmacophore of a known active compound, researchers can screen virtual libraries to identify new and structurally diverse molecules with the potential for similar activity.

Artificial Intelligence (AI) and Machine Learning (ML): The FDA Modernization Act 2.0 has encouraged the use of AI and ML methods for assessing drug metabolism and toxicity. mdpi.com These advanced computational models can analyze vast datasets to predict pharmacokinetic and toxicological profiles, reducing reliance on traditional animal testing and improving the efficiency of preclinical development.

By using these computational methods, researchers can screen vast virtual libraries of compounds, identify promising candidates, and refine their structures for optimal performance before committing to costly and time-consuming laboratory synthesis. nih.gov

Exploration of Novel Pharmacological Targets for Pyrrolidine Scaffolds

The structural versatility of the pyrrolidine ring makes it a suitable scaffold for targeting a wide array of biological molecules. nbinno.comnih.gov While historically significant in areas like central nervous system disorders and infectious diseases, ongoing research is uncovering new therapeutic applications for pyrrolidine derivatives. nih.govresearchgate.net

Emerging pharmacological targets for pyrrolidine-based compounds include:

Enzyme Inhibition: Pyrrolidine derivatives have shown promise as inhibitors of various enzymes implicated in disease. Examples include autotaxin (involved in inflammation and cancer), α-amylase (related to diabetes), and carbonic anhydrase/acetylcholinesterase (implicated in neurological disorders). frontiersin.orgnih.gov The development of selective inhibitors for enzymes like DNA gyrase also presents a promising avenue for novel antibacterial agents. nih.gov

Receptor Modulation: These compounds can act as antagonists or agonists at various receptors. For instance, certain pyrrolidine derivatives have been identified as potent antagonists for the CXCR4 chemokine receptor, a target relevant to cancer metastasis and inflammation. frontiersin.org

Protein-Protein Interaction (PPI) Inhibition: Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. Spirooxindole pyrrolidine derivatives have been developed as dual inhibitors of GPX4/MDM2, targeting pathways involved in breast cancer cell proliferation. nih.gov

Ion Channel Modulation: The ability of small molecules to modulate the function of ion channels is a key area of pharmacology. The diverse conformations of the pyrrolidine ring could be exploited to design specific modulators for channels involved in pain, epilepsy, and cardiovascular diseases.

The continued exploration of these and other novel targets will expand the therapeutic potential of the pyrrolidine scaffold, potentially leading to first-in-class medicines for a range of untreated diseases. nih.govturkjps.org

Development of Advanced Preclinical Models for Mechanistic Insights